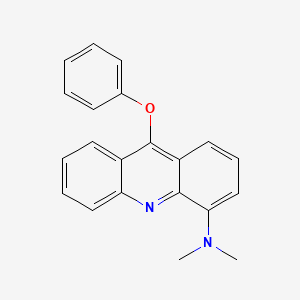

N,N-Dimethyl-9-phenoxyacridin-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

61078-28-2 |

|---|---|

Molecular Formula |

C21H18N2O |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N,N-dimethyl-9-phenoxyacridin-4-amine |

InChI |

InChI=1S/C21H18N2O/c1-23(2)19-14-8-12-17-20(19)22-18-13-7-6-11-16(18)21(17)24-15-9-4-3-5-10-15/h3-14H,1-2H3 |

InChI Key |

XWRMAWDCHKIMHF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of Acridine Derivatives with Specific Focus on N,n Dimethyl 9 Phenoxyacridin 4 Amine Structural Elements

Influence of 9-Substituent Modifications on Molecular Interactions

The substituent at the 9-position of the acridine (B1665455) ring is pivotal in defining the molecule's interaction with biological targets, most notably DNA. This position directly influences the compound's steric bulk, electronic character, and metabolic stability, which collectively modulate its biological activity.

The biological activity of acridine derivatives varies dramatically with the nature of the 9-substituent. A comparative analysis highlights the specific role of the 9-phenoxy group. Studies have shown that 9-phenoxyacridines exhibit moderate cytotoxicity against various cancer cell lines. nih.gov This is in contrast to some other 9-substituted analogues which can display more potent activity.

For instance, a comparative study of DNA-intercalating agents synthesized as potential topoisomerase II inhibitors found that while 9-phenoxyacridines had moderate cytotoxicity, certain 9-anilinoacridines (where the linker is a nitrogen atom instead of oxygen) showed significantly higher potency. nih.gov Specifically, the derivative 3-(9-acridinylamino)-5-(hydroxymethyl)aniline (AHMA) was identified as a potent topoisomerase II inhibitor with significant antitumor efficacy both in vitro and in vivo. nih.gov This suggests that the nature of the atom linking the substituent to the acridine core (oxygen vs. nitrogen) plays a critical role in the molecule's biological effectiveness, potentially by altering hydrogen bonding capabilities and electronic interactions within the drug-DNA-enzyme ternary complex.

Conversely, replacing the phenoxy group with a phenylthio (sulfur-linked) group also resulted in moderate cytotoxicity, similar to the phenoxy derivatives. nih.gov The introduction of a simple phenyl group directly at the C-9 position, as seen in 9-phenylfascaplysin, has been shown to significantly increase activity against certain bacterial strains compared to the unsubstituted parent compound, indicating the fundamental importance of a substituent at this position. mdpi.com

Table 1: Comparative Biological Activity of Selected 9-Substituted Acridine Derivatives

| 9-Substituent Type | Example Compound | Observed Biological Activity | Reference(s) |

| 9-Phenoxy | 9-Phenoxyacridine (B3049667) derivative | Moderate cytotoxicity against L1210 and HL-60 cells. | nih.gov |

| 9-Anilino | 3-(9-Acridinylamino)-5-(hydroxymethyl)aniline (AHMA) | Potent topoisomerase II inhibitor; significant in vitro and in vivo antitumor efficacy. | nih.gov |

| 9-(Phenylthio) | 9-(Phenylthio)acridine derivative | Moderate cytotoxicity against L1210 and HL-60 cells. | nih.gov |

| 9-Amino | N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide | Significant reduction in tumor cell viability in the Ehrlich tumor model. | frontiersin.orgnih.gov |

| 9-Phenyl | 9-Phenylfascaplysin | High antimicrobial activity against Gram-positive bacteria; significant inhibition of Ehrlich adenocarcinoma growth. | mdpi.com |

Role of 4-Amino Substitution, Particularly N,N-Dimethylamine, in Biophysical Interactions

Substituents on the 'long' axis of the acridine ring (positions 1-4 and 5-8) are crucial for modulating solubility, DNA binding affinity, and target specificity. The 4-amino group, particularly when N,N-dimethylated, plays a significant role in the molecule's biophysical profile.

The N,N-dimethylamine group at the 4-position exerts distinct steric and electronic effects.

Electronic Effects: The dimethylamino group is a strong electron-donating group (+M effect). It increases the electron density of the acridine π-system, which can enhance the strength of intercalation by improving π-π stacking with DNA base pairs. Furthermore, as a basic group, it is protonated at physiological pH, conferring a positive charge to the molecule. This cationic character is critical for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, guiding the molecule to its intercalation site.

Steric Effects: The dimethylamino group is relatively small, but its presence in the 4-position can still create steric hindrance that influences the molecule's preferred orientation upon binding to DNA. This steric influence can affect which groove (major or minor) the substituent resides in and can impact the binding of the acridine nucleus into an intercalation site. nih.gov The size and nature of substituents at this position can significantly affect the kinetic stability of the drug-DNA complex. nih.gov

Studies on the related N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues have shown that the side chain at the 4-position is critical for activity. nih.gov While the target compound has a simpler 4-N,N-dimethylamine, the principles regarding the importance of a basic, cationic center at this position remain relevant for strong DNA interaction.

The primary mode of action for many acridine derivatives is DNA intercalation, where the planar aromatic ring system inserts between adjacent base pairs of the DNA double helix. The amine substituent at the 4-position is instrumental in this process.

The positioning and basicity (pKₐ) of the amine are critical. A weakly basic group may not be sufficiently protonated at physiological pH, leading to lower DNA binding affinity and reduced biological activity. nih.gov Conversely, a strongly basic, permanently charged group enhances DNA binding. Structure-activity relationship studies on various acridine derivatives have consistently demonstrated that modifications to the amine-containing side chain at positions like C4 directly correlate with changes in DNA binding affinity and, consequently, antitumor potency.

Table 2: Influence of 4-Position Substituents on Acridine-DNA Interactions

| 4-Position Substituent Type | General Effect on DNA Interaction | Inferred Role of 4-N,N-Dimethylamine | Reference(s) |

| Amine-containing side chain (e.g., Carboxamide) | Provides a cationic center for electrostatic interaction with the DNA phosphate backbone, enhancing binding affinity. | The basic N,N-dimethylamine group will be protonated, providing a strong electrostatic anchor to DNA. | nih.govmdpi.comresearchgate.net |

| Charged vs. Neutral Group | Charged groups generally increase binding affinity and water solubility but may affect cell uptake. Neutral groups may have better cell penetration but weaker DNA interaction. | The positive charge at physiological pH is expected to significantly enhance DNA binding affinity. | nih.govnih.gov |

| Linker Nature (e.g., Carboxamide vs. Sulfonamide) | The linker type affects the stability of the drug-DNA complex; carboxamides are generally more stable than sulfonamides. | Not directly applicable, as the amine is directly attached, but highlights the sensitivity of the interaction to the substituent's structure. | nih.gov |

Structural Dynamics and Tautomerism in Acridine Amine Systems

Acridine derivatives bearing amino groups can exist in different tautomeric forms, which can have profound effects on their chemical properties and biological activity. The most relevant equilibrium for aminoacridines is the amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to the heterocyclic nitrogen atom at position 10.

Amino Tautomer: This is the canonical aromatic form of the acridine.

Imino Tautomer: In this form, the exocyclic nitrogen forms a double bond to the C4 carbon, and the ring nitrogen at position 10 is protonated (N-H), resulting in a non-aromatic di-hydroacridine or 'acridan' structure.

The position of this equilibrium is sensitive to factors such as solvent polarity and the electronic nature of other substituents on the ring. nih.gov Different tautomers present unique distributions of electrostatic potential and hydrogen bonding capabilities, which radically affects their recognition by and binding to biological macromolecules. nih.gov

However, in the specific case of N,N-Dimethyl-9-phenoxyacridin-4-amine, the potential for this type of tautomerism involving the 4-amino group is eliminated. The nitrogen atom of the dimethylamine (B145610) group lacks any protons that could migrate to the ring nitrogen. Therefore, this compound is locked in the 'amino' form with respect to the 4-position substituent. While protonation of the ring nitrogen can still occur, it does not lead to the formation of an iminoacridan tautomer via the 4-position substituent. This structural rigidity may lead to more predictable and defined interactions with its biological targets compared to aminoacridines that can readily tautomerize.

Molecular Mechanisms of Interaction: Insights from N,n Dimethyl 9 Phenoxyacridin 4 Amine and Analogues

Deoxyribonucleic Acid (DNA) Intercalation Phenomena

The planar aromatic structure of the acridine (B1665455) core is exceptionally well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. This non-covalent binding mode is a primary mechanism through which many acridine derivatives exert their biological effects. The intercalation process is a complex interplay of various forces, including π-π stacking, electrostatic interactions, and the influence of substituents, which collectively determine the affinity and specificity of the binding.

The fundamental driving force for the intercalation of the acridine nucleus into the DNA helix is the π-π stacking interaction between the extended aromatic system of the acridine molecule and the purine (B94841) and pyrimidine (B1678525) bases of DNA. zu.edu.uanih.gov These interactions are a form of non-covalent bonding that involves the overlap of p-orbitals in aromatic rings. The planar structure of compounds like N,N-Dimethyl-9-phenoxyacridin-4-amine allows them to fit snugly into the space created when the DNA helix unwinds slightly to accommodate the intercalator. nih.gov

This insertion leads to a characteristic distortion of the DNA structure, typically involving an unwinding of the helix at the intercalation site. For instance, studies on a related compound, 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide, showed that intercalation unwound the CpG steps of a DNA hexamer by 12° and 8°, respectively. nih.gov The stability of the resulting drug-DNA complex is significantly influenced by the quality of these stacking interactions. Detailed analyses have revealed that dispersion energy is a controlling factor in the intercalation process. The conformation of DNA can even be programmed by the π-π stacking interactions exerted by aromatic residues. rsc.orgnih.gov

The efficiency of π-π stacking can be influenced by electron density. In some aromatic intercalators, an electron density deficiency in the ligand is compensated for by an electron transfer from the DNA bases, particularly adenine, further stabilizing the complex. rsc.org

While π-π stacking is crucial, electrostatic interactions also play a significant role in the binding of acridine derivatives to DNA. Many biologically active acridines, including analogues of this compound, possess side chains with basic amine groups. zu.edu.ua The dimethylamino group in the target compound is one such example.

Under physiological pH, these amine groups are often protonated, acquiring a positive charge. This cationic character facilitates favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA molecule. zu.edu.ua These interactions can significantly enhance the binding affinity. zu.edu.ua

The nature and position of substituents on the acridine ring and its side chains are critical determinants of DNA binding affinity and biological activity. nih.govnih.gov Modifications can influence the electronic properties, steric fit, and hydrogen bonding potential of the molecule.

Studies on various 9-aminoacridine (B1665356) derivatives have shown that the introduction of different substituents has a marked effect. For example, adding a chlorine atom to the acridine ring was found to increase both the intercalative DNA binding affinity and mutagenic activity, whereas a methyl group reduced these properties. nih.gov

Substitution at the C5 position of N-[2-(dimethylamino)ethyl]-9-aminoacridin-4-carboxamide, an analogue of the subject compound, significantly enhances DNA binding affinity and the enthalpic contribution to binding. researchgate.net This enhancement is thought to arise from improved stacking interactions between the C5-substituent and the cytosine base at the CpG binding site. nih.gov The data below illustrates how different C5 substituents affect DNA binding and cytotoxicity in a series of 9-aminoacridine-4-carboxamides.

| 5-Substituent | Relative DNA Binding Affinity | Relative Cytotoxicity | Effect on DNA Dissociation Rate |

|---|---|---|---|

| -H (Parent Compound) | 1.0 | 1.0 | Baseline |

| -F | 3.1 | 4.1 | Decreased |

| -Cl | 3.3 | 4.4 | Decreased |

| -Br | 3.0 | 4.0 | Decreased |

| -CH3 | 3.5 | 4.7 | Decreased |

Table 1: Influence of nonphenyl C5-substituents on the relative DNA binding affinity, cytotoxicity, and DNA dissociation rates of 9-aminoacridine-4-carboxamides. The data, derived from studies on related compounds, shows a general correlation where substituents increase binding affinity and cytotoxicity while decreasing the rate at which the compound dissociates from DNA. nih.gov

Even modifications that are not directly on the intercalating ring, such as the N-oxidation of a tertiary amine side chain, can lower DNA binding affinity. nih.gov This underscores the intricate structure-activity relationships that govern the DNA interactions of these compounds.

Photoinduced electron transfer (PET) is a process where a molecule, upon absorbing light, becomes energetically capable of donating or accepting an electron. nih.gov Acridine derivatives are known to participate in such reactions. Upon photoexcitation, acridinium (B8443388) salts can be converted into highly reactive acridine radicals. nih.gov

When an acridine derivative is bound to DNA, this photoactivity can lead to electron transfer reactions with the DNA bases. acs.org Studies involving a myoglobin (B1173299) molecule with a covalently attached acridine DNA-binder showed that upon photoirradiation, electron transfer could occur. acs.org The efficiency of such reactions can be dependent on the binding and the surrounding environment. In other systems, excess electrons photoinjected into the DNA helix have been shown to migrate over significant distances, estimated to be around 40 Å in double-stranded DNA. capes.gov.br This phenomenon highlights a potential mechanism for DNA damage or modulation that is distinct from simple intercalation, relying on the electronic properties of the excited state of the acridine compound.

Interactions with Biological Macromolecules Beyond DNA

HSA possesses several binding sites, with Sudlow's sites I (in subdomain IIA) and II (in subdomain IIIA) being the primary locations for drug binding. nih.govnih.gov The interaction is typically non-covalent, involving hydrophobic and electrostatic forces, as well as hydrogen bonding. The planar and aromatic nature of the acridine ring suggests a high likelihood of binding to the hydrophobic cavities of HSA. Studies on other aromatic and heterocyclic compounds have shown that their affinity for HSA can be modulated by the nature and position of substituents. While direct binding constants for this compound are not available, related structures like N-alkyl phenothiazines have been shown to bind to HSA with binding constants in the order of 10^4 M^-1. nih.gov

Tyrosine Kinases:

The acridine scaffold has been identified as a promising framework for the development of tyrosine kinase inhibitors. A study on 9-anilinoacridines containing phenyl-urea moieties identified a compound (8m) that inhibited both Src and MEK kinases. nih.gov Another acridine derivative, Acridine Yellow G, has been shown to directly inhibit Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) with IC50 values of approximately 7.5 µM and 5 µM, respectively. nih.gov These findings suggest that acridine-based compounds, likely including this compound, have the potential to interact with and inhibit the activity of various tyrosine kinases, which are critical regulators of cellular signaling pathways.

TDP-43:

TAR DNA-binding protein 43 (TDP-43) is an RNA-binding protein implicated in the pathology of several neurodegenerative diseases. Acridine derivatives have emerged as potential modulators of TDP-43 aggregation. For instance, acridine-imidazole derivatives like AIM4 have been shown to reduce TDP-43 aggregates in vitro and in cellular models. researchgate.net Molecular dynamics simulations suggest that these acridine derivatives can bind to the C-terminal domain of TDP-43 through intermolecular hydrogen bonds and hydrophobic interactions. researchgate.net The investigation of acridine derivatives as agents that can mitigate TDP-43 aggregation is an active area of research. nih.gov

Spectroscopic and Photophysical Characterization in Research of N,n Dimethyl 9 Phenoxyacridin 4 Amine and Analogues

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For acridine (B1665455) derivatives, this method provides significant insight into their chromophoric nature and how their electronic structure is perturbed upon interaction with other molecules, such as DNA.

Electronic Transitions and Chromophoric Properties of Acridine Derivatives

The acridine ring system is an aromatic chromophore, a part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. The UV-Vis spectra of acridine derivatives typically display intense absorption bands in the 200-450 nm range. researchgate.netresearchgate.net These absorptions are primarily due to π → π* electronic transitions within the conjugated π-electron system of the acridine core. researchgate.netshu.ac.ukbeilstein-journals.org The absorption of UV or visible radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tanta.edu.eg

The introduction of substituents onto the acridine ring can modulate these electronic transitions. For instance, electron-donating groups, such as the amino group at position 9 and the dimethylamino group at position 4 in N,N-Dimethyl-9-phenoxyacridin-4-amine, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. oup.com The 9-aminoacridine (B1665356) chromophore is a crucial building block in many compounds designed to interact with DNA. nih.govacs.org The specific wavelengths and intensities of absorption are sensitive to the molecular structure and the solvent environment. researchgate.net Most absorption spectroscopy of organic compounds is based on n → π* or π → π* transitions, which fall in the experimentally convenient range of 200-700 nm. shu.ac.uk

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Description |

|---|---|---|---|

| π → π | 200 - 450 | 1,000 - 10,000 | High-intensity transition involving promotion of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of the conjugated aromatic system. shu.ac.uk |

| n → π | 250 - 600 | 10 - 100 | Low-intensity transition involving promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π antibonding orbital. shu.ac.uk |

Hypochromism and Hypsochromic Shifts in DNA Binding Studies

When acridine derivatives interact with DNA, significant changes in their UV-Vis absorption spectra are often observed. Two common phenomena are hypochromism and hypsochromic shifts.

Hypochromism is the decrease in the molar absorptivity (intensity) of an absorption band. mdpi.com

Hypsochromic shift (or blue shift) is a shift of the absorption maximum to a shorter wavelength.

These spectral changes are classic indicators of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. mdpi.comresearchgate.net This stacking interaction between the chromophore's π-orbitals and the π-orbitals of the DNA base pairs alters the electronic transition energies, leading to reduced absorption intensity. mdpi.com The coupling of the π orbitals of the intercalated ligand with the π orbitals of the base pairs decreases the π → π* transition energies. mdpi.com While hypochromism is a strong indicator of intercalation, other interactions can also cause spectral shifts, including hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to longer wavelengths), reflecting different modes of binding or changes to the DNA helix structure. researchgate.netmdpi.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of molecules. It is particularly valuable for studying how acridine derivatives behave in biological environments and for quantifying their photophysical properties.

Fluorescence Quenching Mechanisms in Biological Systems

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. nih.gov For acridine derivatives, this is a key phenomenon observed upon their interaction with biological macromolecules like DNA. The primary mechanism is often static quenching, which occurs when the fluorophore (the acridine derivative) forms a non-fluorescent ground-state complex with a quencher (e.g., DNA). nih.gov This complex formation, typically through intercalation, prevents the fluorophore from emitting light upon excitation.

Another mechanism is dynamic (or collisional) quenching, where the excited fluorophore is deactivated upon contact with a quencher molecule. nih.gov The study of quenching provides valuable data on the binding affinity and accessibility of the fluorophore to its biological target. nih.govrsc.org The Stern-Volmer equation is commonly used to analyze quenching data and determine quenching constants, which quantify the efficiency of the quenching process. horiba.com

Time-Resolved Fluorescence Studies and Excited State Dynamics

Time-resolved fluorescence measurements provide deeper insights into the excited-state behavior of acridine derivatives by measuring their fluorescence lifetimes (τ), the average time a molecule spends in the excited state before returning to the ground state. nih.gov These studies can unravel complex excited-state dynamics, such as excited-state proton transfer (ESPT), excimer formation (excited-state dimers), and internal conversion. nih.govdoaj.org

The fluorescence lifetime of acridine itself is highly sensitive to its environment. In aprotic solvents, the lifetime is very short (picoseconds) due to strong coupling between the close-lying S₁(n,π) and S₂(π,π) excited states, which promotes rapid internal conversion. aip.org However, in protic solvents like water, the lifetime increases significantly to the nanosecond scale. aip.orgnih.gov This is because hydrogen bonding can alter the energy levels and separation between these excited states. nih.gov For analogues like 9-aminoacridine, proximity to certain amino acids, such as tryptophan, can modulate the fluorescence lifetime, a principle used in designing reporter systems for biochemical assays. rsc.org

| Factor | Effect on Excited State | Observational Technique |

|---|---|---|

| Solvent Polarity/Protic Nature | Alters energy levels of S₁(n,π) and S₂(π,π) states, affecting lifetime. aip.orgnih.gov | Time-Resolved Fluorimetry |

| Concentration | High concentrations can lead to excimer formation. nih.gov | Concentration-dependent Lifetime Measurements |

| Binding to Biological Molecules | Quenching of fluorescence, changes in lifetime. nih.gov | Fluorescence Titration, Lifetime Studies |

| Molecular Structure | Substituents influence electronic properties and decay pathways. acs.org | Comparative Photophysical Studies |

Photoluminescence Quantum Yield Analysis of Acridinium (B8443388) Derivatives

The photoluminescence quantum yield (Φ or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com For acridinium derivatives, which are the cationic form of acridines, a high quantum yield is often a desirable property, particularly in applications like chemiluminescence assays. google.comgoogle.comresearchgate.net

The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). horiba.com The structure of the acridinium compound significantly affects its quantum yield. google.com For example, placing electron-donating groups, such as alkoxy groups, at specific positions on the acridinium ring has been shown to increase the quantum yield by favorably altering the electronic properties of the excited state. google.com Quantum yield can be measured using absolute methods or, more commonly, relative methods that compare the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. horiba.com For some acridine-based fluorescent probes, the quantum yield can change dramatically in response to environmental factors like solvent polarity, making them useful as sensors. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. In the study of this compound and its analogs, ¹H and ¹³C NMR are instrumental in confirming the molecular structure and investigating electronic effects and potential tautomeric equilibria.

¹H NMR and ¹³C NMR for Structural Elucidation and Tautomerism Investigations

¹H NMR Spectroscopy:

The ¹H NMR spectrum of an acridine derivative is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are highly sensitive to the nature and position of substituents on the acridine core. For a compound like this compound, the spectrum would be complex, showing signals for the protons of the acridine skeleton, the phenoxy group, and the N,N-dimethylamino group.

In a study of 9-phenoxyacridine (B3049667), the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the acridine protons. researchgate.net For this compound, the introduction of the N,N-dimethylamino group at the C-4 position would be expected to cause an upfield shift of the signals for the protons in its vicinity due to its electron-donating nature. The two methyl groups of the N,N-dimethylamino moiety would appear as a singlet, likely in the range of 2.5-3.5 ppm. The protons of the phenoxy group would also exhibit signals in the aromatic region, with their chemical shifts influenced by the electronic interplay with the acridine ring system.

Tautomerism is a key consideration for amino-substituted acridines. Acridin-9-amines can exist in equilibrium between the amino and the imino tautomeric forms. scielo.org.zanih.gov This equilibrium can be influenced by substituents and the solvent. ¹H NMR is a powerful tool to investigate this phenomenon. For instance, the presence of distinct sets of signals for both tautomers or broadened signals due to chemical exchange can provide evidence for tautomerism. In the case of 1-amino-9-imino-4-nitro-9,10-dihydroacridines, ¹H NMR data was used to confirm the imino tautomeric structure. researchgate.net For this compound, the presence of the N,N-dimethyl group at C-4 would likely favor the amino tautomer, but this would need to be confirmed experimentally.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information for structural elucidation. The carbon chemical shifts in acridine systems are spread over a wide range, with the aromatic carbons typically appearing between 110 and 150 ppm. oregonstate.edu The quaternary carbons, such as C-9 and the carbons of the fusion, resonate at lower field.

In a study of phenyl acridine-9-carboxylates, the ¹³C chemical shifts were assigned using two-dimensional NMR techniques and were found to correlate with calculated electronic properties. nih.gov For this compound, the C-9 carbon, being attached to a nitrogen and an oxygen atom (via the phenoxy group), would be expected to have a chemical shift in the range of 150-160 ppm. The carbons of the N,N-dimethylamino group would appear at a much higher field, typically around 40-50 ppm. The chemical shifts of the acridine ring carbons would be influenced by the electron-donating dimethylamino group and the electron-withdrawing nature of the phenoxy group at C-9.

The table below presents hypothetical ¹³C NMR chemical shift ranges for this compound based on data from related acridine derivatives. nih.govnih.gov

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-9 | 150 - 160 | Attached to both nitrogen and oxygen. |

| Acridine Ring Carbons | 110 - 150 | Influenced by substituents. |

| Phenoxy Ring Carbons | 115 - 160 | Standard aromatic region. |

| N(CH₃)₂ | 40 - 50 | Aliphatic region. |

Temperature-Dependent NMR for Conformational Analysis

Temperature-dependent NMR spectroscopy is a valuable technique for studying dynamic processes such as conformational changes and restricted rotation. In molecules with bulky substituents, rotation around single bonds can be hindered, leading to the existence of different conformers that may be observable at low temperatures.

For this compound, rotation around the C-9-O bond of the phenoxy group and the C-4-N bond of the dimethylamino group could be restricted. At room temperature, if the rotation is fast on the NMR timescale, time-averaged signals are observed. However, upon cooling, the rate of rotation may decrease sufficiently to allow for the observation of distinct signals for each conformer.

In a study of novel octa-amino acid resorcin scielo.org.zaarene derivatives, temperature-dependent ¹H NMR was used to study the conformational changes. scielo.org.za At room temperature, broad signals were observed, which sharpened upon heating, indicating a fast conformational exchange. Conversely, cooling the sample led to the separation of signals corresponding to different conformers. scielo.org.za A similar approach could be applied to this compound to investigate the rotational barriers of the phenoxy and dimethylamino groups. The broadening and eventual splitting of the signals for the methyl groups of the dimethylamino moiety or the protons of the phenoxy group at low temperatures would provide quantitative information about the energy barriers to rotation.

Infrared (IR) Spectroscopy and Mass Spectrometry

Infrared (IR) spectroscopy and mass spectrometry are essential analytical techniques that provide complementary information for the characterization of this compound and its analogs. IR spectroscopy is used to identify functional groups and study vibrational modes, while mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structural confirmation.

Vibrational Analysis and Functional Group Identification via FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the various functional groups. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the acridine and phenoxy rings would appear in the 1400-1650 cm⁻¹ range. The C-N stretching vibration of the N,N-dimethylamino group would likely be observed between 1250 and 1350 cm⁻¹. A key feature would be the C-O-C stretching vibrations of the phenoxy group, which typically appear as strong bands in the 1000-1300 cm⁻¹ region.

A study on phenyl acridine-9-carboxylates showed that the substitution on the acridine ring influences the wavenumbers of characteristic stretching and bending modes. nih.gov Similarly, in this compound, the electronic effects of the dimethylamino group would be expected to shift the vibrational frequencies of the acridine skeleton compared to unsubstituted 9-phenoxyacridine.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on data from related compounds. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1650 |

| C-N (Dimethylamino) | Stretching | 1250 - 1350 |

| C-O-C (Phenoxy) | Asymmetric Stretching | 1200 - 1270 |

| C-O-C (Phenoxy) | Symmetric Stretching | 1000 - 1100 |

Mass Spectral Fragmentation Patterns for Compound Characterization

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion under electron impact (EI) or other ionization methods would lead to the formation of characteristic fragment ions.

The fragmentation of acridine derivatives often involves the cleavage of the substituents from the acridine core. In the case of this compound, likely fragmentation pathways would include:

Loss of the phenoxy radical (∙OPh) to give a stable acridinyl cation.

Cleavage of the N,N-dimethylamino group, potentially through the loss of a methyl radical (∙CH₃) or the entire dimethylamino group.

Fragmentation of the acridine ring system itself, although this typically requires higher energy.

Studies on the mass-spectrometric fragmentation of N,N-dimethyl-4-methoxy-6-polynitromethyl-1,3,5-triazin-2-amines have shown that the stability of the molecular ion and the fragmentation pathways are highly dependent on the substituents. scielo.org.za While the specific fragmentation pattern for this compound is not documented in the provided results, analysis of related structures allows for the prediction of plausible fragmentation pathways.

Below is a table of expected major fragments in the mass spectrum of this compound.

| Fragment Ion | Proposed Structure / Loss |

| [M]⁺ | Molecular ion of this compound |

| [M - OPh]⁺ | Loss of a phenoxy radical |

| [M - CH₃]⁺ | Loss of a methyl radical from the dimethylamino group |

| [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

| [C₁₃H₈N]⁺ | Acridine cation fragment |

Advanced Theoretical and Computational Investigations of N,n Dimethyl 9 Phenoxyacridin 4 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity.

Optimized Geometries and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. For N,N-Dimethyl-9-phenoxyacridin-4-amine, the optimized geometry would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly the orientation of the phenoxy group relative to the acridine (B1665455) plane and the conformation of the dimethylamino group.

The electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

The ionization potential (IP) and electron affinity (EA) can be calculated from the HOMO and LUMO energies, respectively, providing further insight into the molecule's ability to undergo oxidation and reduction.

Illustrative Data for a Representative Acridine Derivative:

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.14 |

| Ionization Potential (IP) | 5.89 |

| Electron Affinity (EA) | 1.75 |

Note: This data is illustrative for a hypothetical acridine derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map highlights regions of negative electrostatic potential (electron-rich, typically shown in red) and positive electrostatic potential (electron-poor, typically shown in blue).

For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the acridine ring and the oxygen atom of the phenoxy group, indicating these are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic rings would exhibit a more positive potential, suggesting they are susceptible to nucleophilic attack.

Quantum Crystallography and Electron Density Distribution Analysis

Quantum crystallography combines experimental X-ray diffraction data with quantum mechanical calculations to provide a highly detailed picture of the electron density distribution in a crystal. This analysis goes beyond simple atomic positions to reveal the nature of chemical bonds, lone pairs, and intermolecular interactions. For this compound, this technique could precisely map the electron density, offering insights into the covalent character of bonds and the strength of non-covalent interactions that stabilize the crystal packing.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes of this compound in different environments, such as in solution or interacting with a biological macromolecule. This is crucial for understanding how the molecule might adapt its shape to bind to a target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule might interact with a biological target, such as a protein or DNA.

Prediction of Binding Affinities with Biological Targets

In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. For example, acridine derivatives are known to intercalate into DNA, and docking studies could elucidate the specific interactions, such as hydrogen bonds and pi-stacking, that stabilize this complex. The docking results are often expressed as a binding energy or a docking score, with lower values indicating a more favorable interaction.

Illustrative Docking Results for a Representative Acridine Derivative with a Biological Target:

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Lys34, Arg102, Tyr318 |

| Type of Interactions | Hydrogen bonds, Pi-stacking |

Note: This data is illustrative and not specific to this compound.

Elucidation of Hydrogen Bonding and Intermolecular Interactions in Binding

Advanced theoretical and computational investigations into the binding mechanisms of acridine derivatives, which are structurally analogous to this compound, have revealed the critical role of hydrogen bonding and other intermolecular forces in their interactions with biological targets. While specific computational studies on this compound are not extensively available in the reviewed literature, the principles derived from studies on similar 9-aminoacridine (B1665356) compounds provide a strong framework for understanding its potential binding interactions.

Computational techniques such as Density Functional Theory (DFT) and molecular docking simulations are instrumental in dissecting these interactions at an atomic level. These methods allow for the analysis of charge distribution, molecular orbitals, and the energetics of binding, which collectively determine the stability and specificity of the compound-target complex.

Hydrogen Bonding

Hydrogen bonds are a cornerstone of molecular recognition for acridine derivatives. The acridine scaffold contains several potential hydrogen bond donors and acceptors. For this compound, the key sites for hydrogen bonding would involve the amine group at position 4 and the nitrogen atom within the acridine ring system.

Studies on related 9-aminoacridines have shown that these compounds can form significant hydrogen bonds with biological macromolecules like DNA and proteins. For instance, the exocyclic amino group can act as a hydrogen bond donor, while the heterocyclic nitrogen atom of the acridine ring can act as an acceptor. In the context of DNA binding, these hydrogen bonds can form with the functional groups of nucleotide bases. nih.gov Computational models have indicated that specific interactions between the amino group of acridines and the guanine (B1146940) base in DNA are particularly important for binding specificity. rsc.org

In protein binding, the amino groups and the acridine nitrogen can form hydrogen bonds with amino acid residues in the binding pocket, such as asparagine, glutamine, serine, and threonine. The phenoxy group, while less commonly a primary hydrogen bond participant, could have its oxygen atom act as a weak hydrogen bond acceptor.

Intermolecular Interactions

Beyond classical hydrogen bonds, a variety of other non-covalent interactions contribute to the binding affinity and stability of acridine derivatives. These include:

π-π Stacking: The planar aromatic structure of the acridine ring is a key feature that facilitates π-π stacking interactions. In the context of DNA, this involves the intercalation of the acridine ring between adjacent base pairs. ijcce.ac.ir Computational studies have shown that while face-centered stacking can be repulsive, a displaced configuration can lead to stabilizing electrostatic interactions. nih.gov

Electrostatic Interactions: The distribution of charge within the molecule, characterized by its dipole moment, plays a significant role in its interaction with polar and charged molecules. DFT studies on related acridines have highlighted that high polarizability and a significant dipole moment are crucial for strong intermolecular interactions. nih.gov

Hydrophobic Interactions: The phenoxy group and the dimethylamino moiety can participate in hydrophobic interactions, particularly when binding to hydrophobic pockets within a protein.

Computational Analysis of Binding Interactions

The following table illustrates the type of data that can be generated from such computational studies, based on findings for analogous compounds.

| Interaction Type | Donor Atom (Compound) | Acceptor Atom (Target) | Distance (Å) | Energy (kcal/mol) |

| Hydrogen Bond | N-H (Amine) | O (Guanine) | ~2.8 | -3.5 |

| Hydrogen Bond | N-H (Amine) | N (Adenine) | ~3.0 | -2.8 |

| π-π Stacking | Acridine Ring | DNA Base Pair | ~3.4 | -8.0 |

| Electrostatic | Acridine N | Protein Backbone | ~3.2 | -1.5 |

Note: The data in this table is representative of typical findings for acridine derivatives from computational studies and is for illustrative purposes only, as specific data for this compound was not found in the reviewed literature.

Thermodynamic parameters derived from computational studies can further elucidate the nature of the binding process. For instance, negative values for the change in enthalpy (ΔH) and entropy (ΔS) in the binding of some acridine derivatives have suggested that hydrogen bonding and van der Waals forces are the primary driving forces for the interaction. ijcce.ac.ir

Future Research Directions and Unexplored Avenues for N,n Dimethyl 9 Phenoxyacridin 4 Amine

Development of Novel Acridine-Based Research Probes and Sensors

The inherent fluorescence of the acridine (B1665455) ring is a key feature that can be exploited for the development of novel research probes and sensors. nih.gov Future research could focus on modifying the N,N-Dimethyl-9-phenoxyacridin-4-amine scaffold to create highly specific sensors for various biological analytes and environmental monitoring.

One promising direction is the design of "turn-on" fluorescent probes. These probes are designed to be minimally fluorescent in their unbound state and exhibit a significant increase in fluorescence intensity upon binding to a specific target molecule. This approach offers high signal-to-noise ratios, enhancing detection sensitivity. The phenoxy group at the 9-position could be functionalized with specific recognition moieties to target biomolecules such as enzymes, nucleic acid structures, or specific proteins. For instance, incorporating a substrate for a particular enzyme could lead to a fluorescent reporter that signals enzymatic activity in real-time.

Furthermore, the development of ratiometric fluorescent sensors based on this acridine derivative is another exciting prospect. Ratiometric sensors measure the ratio of fluorescence intensities at two different wavelengths, providing a built-in correction for environmental factors and instrument variability. This can be achieved by introducing a second fluorophore or by designing the molecule to have dual emission properties that are differentially affected by the analyte.

The table below outlines potential research directions for developing probes and sensors based on this compound.

| Research Direction | Potential Target Analytes | Sensing Mechanism | Anticipated Outcome |

| Ion-Selective Probes | Metal ions (e.g., Zn²⁺, Cu²⁺), Anions (e.g., CN⁻) | Chelation-induced fluorescence change | Sensitive and selective detection of ions in biological and environmental samples. nih.gov |

| pH Sensors | Protons (H⁺) | pH-dependent protonation of the acridine nitrogen or dimethylamino group | Real-time monitoring of pH changes in cellular compartments. |

| Enzyme Activity Probes | Specific enzymes (e.g., proteases, kinases) | Enzyme-cleavable linker releasing the fluorophore | High-throughput screening of enzyme inhibitors and diagnostics. |

| Nucleic Acid Probes | Specific DNA/RNA sequences or structures (e.g., G-quadruplexes) | Intercalation or groove binding leading to fluorescence enhancement | Visualization and tracking of nucleic acids in live cells. researchgate.net |

Exploration of Advanced Biophysical Characterization Techniques in Acridine Research

A thorough understanding of the interaction between this compound and its biological targets is crucial for its rational design as a therapeutic or diagnostic agent. The application of advanced biophysical techniques can provide detailed insights into these interactions at a molecular level.

Future studies should employ a suite of biophysical methods to characterize the binding affinity, kinetics, and thermodynamics of this compound with biomolecules. Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes upon binding, providing a complete thermodynamic profile of the interaction. Surface Plasmon Resonance (SPR) can be used to determine the on- and off-rates of binding, offering kinetic insights. nih.gov

High-resolution structural biology techniques are also pivotal. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) could reveal the precise binding mode of this compound within the active site of a protein or intercalated within DNA. fapesp.br Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solution-state structure and dynamics of the complex. eurekaselect.com

The following table summarizes key biophysical techniques and the information they can provide for studying this compound.

| Biophysical Technique | Information Obtained | Potential Application in Research |

| Fluorescence Spectroscopy | Binding affinity, conformational changes, solvent accessibility. nih.gov | Studying interactions with proteins and nucleic acids. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov | Characterizing the thermodynamics of binding to target macromolecules. |

| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon and koff). nih.gov | Measuring the rates of association and dissociation with immobilized targets. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure of the compound-biomolecule complex in solution, identification of binding sites. eurekaselect.com | Elucidating the precise interaction interface with proteins or DNA. |

| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound bound to its target. fapesp.br | Visualizing the atomic details of the binding mode. |

| Circular Dichroism (CD) Spectroscopy | Changes in the secondary structure of proteins or DNA upon binding. | Assessing the impact of the compound on the conformation of its biological target. |

Integration with Systems Biology Approaches for Comprehensive Molecular Understanding

To fully comprehend the biological effects of this compound, future research should move beyond single-target interactions and embrace a systems-level perspective. Systems biology approaches can provide a holistic view of how this compound perturbs cellular networks and pathways.

Transcriptomics (e.g., RNA-seq) and proteomics studies can identify global changes in gene and protein expression in cells treated with the compound. This can help to uncover novel targets and off-target effects, as well as to understand the cellular response to the compound. For instance, identifying upregulated or downregulated pathways can provide clues about the compound's mechanism of action and potential toxicity.

Integrating these "omics" data with computational modeling and network analysis can help to build predictive models of the compound's activity. This can facilitate the identification of biomarkers for efficacy and guide the development of combination therapies. By understanding the broader impact of this compound on the cellular system, researchers can better predict its therapeutic potential and potential liabilities. The integration of chemical biology with systems-level analyses will be essential to unlock the full potential of this and other acridine derivatives in modern medicine. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended to verify the purity of N,N-Dimethyl-9-phenoxyacridin-4-amine in synthetic batches?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as observed in structurally similar acridine derivatives) to assess purity. Compare retention times against a certified reference standard. For quantitation, employ a calibration curve using a ≥98% pure sample, as per USP guidelines for amine-containing reagents . Complement this with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities like residual solvents or unreacted intermediates .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Focus on reaction stoichiometry and catalyst selection. For example, use a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig amination) to attach the phenoxy group to the acridine core. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (70–90°C) to suppress side reactions like over-alkylation. Post-synthesis, employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the target compound .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow OSHA-compliant practices:

- Use fume hoods to avoid inhalation of dust/volatiles.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store the compound in airtight containers at –20°C to prevent degradation .

- Conduct a thermal stability assessment via differential scanning calorimetry (DSC) to identify decomposition temperatures and mitigate explosion risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare them with experimental data. For ambiguous peaks, use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isobaric interferences .

Q. What strategies are effective in assessing the photostability of this compound under UV irradiation?

- Methodological Answer : Design a controlled experiment:

- Prepare a 1 mM solution in acetonitrile and expose it to UV light (λ = 254 nm) in a quartz cuvette.

- Monitor degradation kinetics using UV-Vis spectroscopy at 5-minute intervals.

- Identify photodegradants via liquid chromatography-mass spectrometry (LC-MS/MS) and propose degradation pathways (e.g., cleavage of the phenoxy group or oxidation of the acridine ring) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions between the compound and nucleophiles (e.g., thiols). Calculate frontier molecular orbitals (FMOs) via Gaussian 16 to determine electrophilicity indices (ω) and predict reaction sites. Validate predictions experimentally by tracking reaction progress with in-situ IR spectroscopy .

Data Contradiction & Validation

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Step 1 : Re-evaluate compound purity (HPLC ≥98%) and storage conditions (–20°C, inert atmosphere) to rule out degradation .

- Step 2 : Standardize assay protocols (e.g., cell line viability tests using MTT assays with matched incubation times and serum concentrations).

- Step 3 : Perform meta-analysis of published data to identify outliers and correlate activity trends with structural modifications (e.g., substituent effects on the acridine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.